molecular formula C15H20N4O2S B6805153 N-(4-cyano-3-methyl-1,2-thiazol-5-yl)-4-cyclobutyloxypiperidine-1-carboxamide

N-(4-cyano-3-methyl-1,2-thiazol-5-yl)-4-cyclobutyloxypiperidine-1-carboxamide

Cat. No.: B6805153
M. Wt: 320.4 g/mol
InChI Key: SXJOOPBZXGQCGU-UHFFFAOYSA-N
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Description

N-(4-cyano-3-methyl-1,2-thiazol-5-yl)-4-cyclobutyloxypiperidine-1-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring, a piperidine ring, and a cyano group, which contribute to its diverse reactivity and functionality.

Properties

IUPAC Name

N-(4-cyano-3-methyl-1,2-thiazol-5-yl)-4-cyclobutyloxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2S/c1-10-13(9-16)14(22-18-10)17-15(20)19-7-5-12(6-8-19)21-11-3-2-4-11/h11-12H,2-8H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXJOOPBZXGQCGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1C#N)NC(=O)N2CCC(CC2)OC3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyano-3-methyl-1,2-thiazol-5-yl)-4-cyclobutyloxypiperidine-1-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.

    Introduction of the Cyano Group: The cyano group is often introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by a cyanide ion.

    Piperidine Ring Formation: The piperidine ring can be constructed through cyclization reactions involving amines and dihaloalkanes.

    Coupling Reactions: The final step involves coupling the thiazole and piperidine rings, often using reagents like carbodiimides to facilitate the formation of the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale operations. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or other substituents are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Cyanide ions, halides, and other nucleophiles.

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Amino derivatives from the reduction of the cyano group.

    Substitution: Various substituted thiazole and piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4-cyano-3-methyl-1,2-thiazol-5-yl)-4-cyclobutyloxypiperidine-1-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological macromolecules makes it a candidate for drug development and other therapeutic applications.

Medicine

In medicine, the compound is investigated for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a potential lead compound for drug discovery.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of N-(4-cyano-3-methyl-1,2-thiazol-5-yl)-4-cyclobutyloxypiperidine-1-carboxamide involves its interaction with specific molecular targets. The cyano group and thiazole ring can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-cyano-3-methyl-1,2-thiazol-5-yl)-4-methoxypiperidine-1-carboxamide
  • N-(4-cyano-3-methyl-1,2-thiazol-5-yl)-4-ethoxypiperidine-1-carboxamide
  • N-(4-cyano-3-methyl-1,2-thiazol-5-yl)-4-propoxypiperidine-1-carboxamide

Uniqueness

Compared to similar compounds, N-(4-cyano-3-methyl-1,2-thiazol-5-yl)-4-cyclobutyloxypiperidine-1-carboxamide is unique due to the presence of the cyclobutyl group. This group can influence the compound’s steric properties and reactivity, potentially leading to different biological activities and applications.

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